Z-Val-phe-OH

Description

Significance of Dipeptides in Biochemical Investigations

Dipeptides, molecules consisting of two amino acids linked by a single peptide bond, are fundamental components of biochemistry. Their significance extends far beyond their basic role as the simplest peptide units. They serve as essential building blocks for the synthesis of larger polypeptides and proteins. pnas.org Furthermore, dipeptides themselves can exhibit distinct biological activities, participating in a range of physiological processes such as neurotransmission, cell signaling, and antioxidant defense. pnas.org

In research, dipeptides are frequently used as model compounds to investigate the complex nature of protein structure and function. scbt.com Their relative simplicity allows for detailed studies of peptide bond characteristics, side-chain interactions, and the conformational preferences that dictate the folding of larger protein structures. nih.gov Scientists also utilize dipeptides to probe the specificity of enzymes, particularly proteases, and to develop substrates for assaying enzymatic activity. nih.govnih.gov Their cost-effectiveness and the straightforwardness of conducting molecular and structural studies with them make dipeptides and tripeptides particularly appealing for research and drug discovery. nih.gov The ability of certain dipeptides to self-assemble into stable hydrogels has also opened up new avenues for their use in biomedical applications, including drug delivery and tissue engineering. chemicalbook.com

Role of the N-terminal Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis Strategies

The synthesis of a peptide with a defined sequence is a precise process that requires the prevention of unwanted reactions. chemicalbook.com This is achieved through the use of "protecting groups," which temporarily block reactive functional groups on the amino acids. The N-terminal benzyloxycarbonyl group, abbreviated as Z or Cbz, is one of the most established and historically significant protecting groups for the α-amino group of an amino acid. nih.gov

Introduced by Max Bergmann and Leonidas Zervas in 1932, the development of the Z group marked the beginning of modern, rational peptide synthesis. nih.gov Its primary role is to prevent the amino group of one amino acid from reacting with itself or out of sequence during the formation of a peptide bond with another amino acid. chemicalbook.com By protecting the N-terminus, chemists can ensure that the carboxyl group of the protected amino acid couples specifically with the free amino group of the next amino acid in the desired sequence. chemicalbook.com The Z group is stable under the conditions required for peptide coupling but can be reliably removed, typically through catalytic hydrogenation, to allow for the elongation of the peptide chain. nih.gov This strategy of protection and deprotection is fundamental to solution-phase peptide synthesis and allows for the controlled, stepwise construction of complex peptides. google.com

Overview of Z-Val-Phe-OH's Position in Contemporary Academic Investigations

This compound is a specific, N-terminally protected dipeptide that serves as a useful tool in various research settings, primarily as a biochemical for proteomics and enzyme studies. scbt.com Its structure, consisting of the hydrophobic amino acids valine and phenylalanine and the Z protecting group, makes it a valuable substrate or building block in specific enzymatic and synthetic contexts.

One area of investigation involves its use in studying the kinetics and specificity of enzymes. For example, this compound has been used as a potential reactant in studies of enzyme-catalyzed peptide bond synthesis. In research on the metalloendopeptidase thermolysin, the rate of condensation involving this compound as the acyl donor component was found to be slow. pnas.org This finding is significant as it helps to delineate the substrate preferences of the enzyme, indicating that β-substituted amino acid residues like valine may not be suitable acyl donors for thermolysin-catalyzed synthesis, despite their hydrophobicity. pnas.org

Furthermore, this compound and its derivatives are employed as model substrates in the investigation of enzymatic hydrolysis. A patent on the selective enzymatic hydrolysis of peptide esters listed this compound in a table of dipeptide substrates used to test the activity of the protease subtilisin under various conditions. biosynth.com This highlights its utility as a standardized compound for characterizing enzyme performance. The methyl ester derivative, Z-Val-Phe-OMe, has also been studied as a precursor for a potential anti-leishmanial compound, where the enzymatic hydrolysis of the peptide bond is a key mechanism of action. These examples demonstrate that this compound is primarily positioned in academic research as a specific tool for probing enzyme-substrate interactions and as a well-defined building block in synthetic peptide chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Alternate Names | N-Benzyloxycarbonyl-L-valyl-L-phenylalanine; Z-L-valyl-L-phenylalanine | scbt.com |

| CAS Number | 19542-51-9 | scbt.com |

| Molecular Formula | C₂₂H₂₆N₂O₅ | scbt.com |

| Molecular Weight | 398.46 g/mol | scbt.com |

Table 2: Research Findings on this compound in Enzyme-Catalyzed Synthesis

| Enzyme Studied | Reaction Type | Carboxyl Component | Amine Component | Relative Rate (%) | Key Observation | Source(s) |

| Thermolysin | Peptide Bond Synthesis | This compound | H-Leu-NHPh | 85 | The rate was significantly slower compared to Z-Ala-Phe-OH (129%), indicating that β-substituted residues are less suitable acyl donors for this enzyme. | pnas.org |

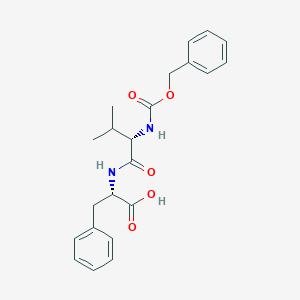

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z Val Phe Oh and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis remains the most prevalent method for preparing Z-Val-Phe-OH, primarily through solution-phase techniques that allow for purification of intermediates at each stage. thieme-connect.de

Solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) involves the sequential coupling of amino acid derivatives in a suitable solvent. thieme-connect.deresearchgate.net The synthesis of this compound typically involves the reaction of an N-terminally protected Z-L-Valine with a C-terminally protected L-Phenylalanine, followed by the selective removal of the C-terminal protecting group.

The formation of the amide bond between Z-Val-OH and a phenylalanine ester (e.g., H-Phe-OMe) is the critical step, facilitated by a coupling reagent. The choice of reagent significantly impacts reaction efficiency, time, and the preservation of stereochemical integrity. uni-kiel.de

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classical coupling reagents. mdpi.com Activation of the carboxylic acid with DCC forms a reactive O-acylisourea intermediate, which can then react with the amine component. mdpi.comethz.ch However, this intermediate is highly reactive and can lead to racemization through the formation of an oxazolone (B7731731). mdpi.comethz.ch To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are commonly used. researchgate.net These additives act as racemization suppressors and rate enhancers. uni-kiel.de

Uronium and phosphonium (B103445) salt-based reagents, such as HBTU, HATU, and PyBOP, are also widely employed. These reagents are generally more stable than carbodiimide (B86325) intermediates and can provide higher yields with lower racemization, especially for sterically hindered couplings like those involving valine. uni-kiel.demdpi.com For instance, in a model coupling of Z-Phe-OH with H-Val-OMe, the uronium salt HOTU yielded the product with less than 1% racemization, whereas the triazine-based reagent CDMT resulted in 15% racemization. mdpi.com Newer reagents like TOMBU and COMBU, derived from Oxyma-B, have also shown excellent performance in reducing racemization compared to HBTU. mdpi.com

The table below compares the effectiveness of various coupling reagents in a model synthesis of Z-Phe-Val-OMe, which serves as a relevant model for the synthesis of the Z-Val-Phe linkage.

| Coupling Reagent | Additive | Base | Yield (%) | Racemization (%) | Reference |

|---|---|---|---|---|---|

| CDMT | - | NMM | 95.5 | 15.0 | mdpi.com |

| HBTU | - | DIEA | 96 | 11.4 | mdpi.com |

| HATU | - | DIEA | 97 | 1.5 | mdpi.com |

| COMU | - | DIEA | 96 | 3.8 | mdpi.com |

| TOMBU | - | DIEA | 95 | 4.5 | mdpi.com |

For the synthesis of larger peptides, a convergent or segment coupling strategy is often more efficient than a stepwise approach. acs.org In this methodology, protected peptide fragments are synthesized and then coupled together. This compound or its activated ester can serve as a key building block (an acyl-donor-peptide fragment) in such a strategy. mdpi.comacs.org

For example, the dipeptide Z-Phe-Val-OH can be coupled with another amino acid or peptide fragment, such as H-Pro-NH₂, to form a tripeptide. mdpi.com This type of (2+1) segment condensation is known to be more susceptible to racemization than stepwise synthesis because the N-aminoacyl substitution can promote the formation of an oxazolone intermediate. mdpi.com Therefore, the selection of a highly efficient, low-racemization coupling reagent is paramount. Studies have shown that HATU provides high yield and low racemization in such segment couplings. mdpi.com In another example, Z-Phe-Phe-OH was coupled with the fragment H-Leu-Val-Ile-His-NH₂ using DCCI and HOBt to produce a longer protected peptide. prepchem.com

The use of protecting groups is essential to prevent unwanted side reactions during peptide synthesis. iris-biotech.dewiley-vch.de In the synthesis of this compound, two primary protecting groups are involved: the N-terminal protecting group for valine and a temporary C-terminal protecting group for phenylalanine.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, is a urethane-type protecting group used for the α-amino function of valine. wiley-vch.de The Z-group is stable under the basic conditions used for some coupling reactions and during the saponification of C-terminal esters. thieme-connect.de It is typically removed by catalytic hydrogenolysis or under strong acidic conditions, which are orthogonal to the removal conditions for many other protecting groups. thieme-connect.dewiley-vch.de

During the coupling reaction, the carboxyl group of phenylalanine must be protected to prevent it from reacting with the activated valine. Common protecting groups include methyl (OMe) or ethyl (OEt) esters. orgsyn.org These are typically formed via Fischer esterification. After the peptide bond is formed to yield Z-Val-Phe-OMe or Z-Val-Phe-OEt, the ester group is removed to yield the final product, this compound. This is commonly achieved by saponification using a base like aqueous sodium hydroxide (B78521) in an alcohol solvent, followed by acidification. scispace.com The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other. iris-biotech.de The Z-group's stability to mild base allows for the selective deprotection of the C-terminal ester via saponification. scispace.com

Preserving the stereochemical integrity of the chiral α-carbon atoms is a critical challenge in peptide synthesis. thieme-connect.de Racemization, the loss of optical purity, can occur at the C-terminal amino acid residue of the activated acyl-donor (in this case, Z-Val-OH). uni-kiel.de The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to an achiral form. mdpi.comethz.ch

Several factors influence the extent of racemization:

Coupling Reagent and Additives : As discussed, reagents like DCC can promote racemization, while additives like HOBt, HOAt, and various oximes (OxymaPure, Oxyma-B) suppress it. uni-kiel.demdpi.comresearchgate.net Uronium salts such as HATU are generally considered superior for minimizing racemization. mdpi.com

Base : Tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) are necessary for the coupling reaction, but they can also promote racemization by facilitating the abstraction of the α-proton. mdpi.com The choice and amount of base can significantly affect the stereochemical outcome. mdpi.com

Solvent and Temperature : The polarity of the solvent can influence racemization rates. Reactions are often carried out at low temperatures (e.g., 0 °C) to minimize this side reaction. orgsyn.org For example, a standard procedure involves adding coupling reagents to a mixture of the protected amino acids in a dry solvent like acetonitrile (B52724) or a DCM/DMF mixture at 0 °C. mdpi.comorgsyn.org

Studies on the synthesis of Z-Phe-Val-Pro-NH₂ via segment coupling provide a clear illustration of these effects. The table below shows how different coupling reagents affect the level of racemization in this demanding reaction.

| Coupling Reagent | Yield (%) | Racemization (% LDL) | Reference |

|---|---|---|---|

| HBTU | 91 | 15.2 | mdpi.com |

| HATU | 93 | 5.8 | mdpi.com |

| COMU | 92 | 8.6 | mdpi.com |

| TOMBU | 90 | 10.3 | mdpi.com |

Application of Coupling Reagents for Peptide Bond Formation

Protecting Group Chemistry in this compound Synthesis

Enzymatic Synthesis of Peptides Incorporating Valine and Phenylalanine Residues

Enzymatic peptide synthesis offers an attractive alternative to chemical methods, often providing complete stereospecificity, thereby eliminating the problem of racemization. scispace.com This approach utilizes proteolytic enzymes in reverse, catalyzing peptide bond formation under controlled conditions. scispace.com

Several classes of enzymes, including seryl, thiol, acid, and metallo-proteinases, have been shown to catalyze the formation of peptide bonds. scispace.com Enzymes such as papain, thermolysin, and subtilisin have been investigated for the synthesis of peptides containing valine and phenylalanine. scispace.comnih.gov The reaction typically involves an N-protected amino acid ester (the acyl donor) and a free amino acid or its amide/ester (the acyl acceptor or nucleophile). nih.govgoogle.com

For example, thermolysin, a metallopeptidase, can be used to synthesize dipeptides. nih.gov The synthesis is often performed in a buffer solution at a controlled pH (e.g., pH 7.5) and temperature (e.g., 38 °C). scispace.com Similarly, papain has been used to catalyze the condensation of Z-amino acids with amino acid esters. scispace.com The specificity of the enzyme is a key factor; thermolysin prefers N-protected amino acids as substrates, whereas other enzymes like the aminopeptidase (B13392206) from Streptomyces septatus TH-2 can use free amino acids as acyl donors. nih.gov

The reaction medium is also critical. While many reactions occur in aqueous buffers, the use of hydrophilic organic solvents with low water content (e.g., acetonitrile) can shift the equilibrium toward synthesis over hydrolysis, leading to higher product yields. nih.gov A study using subtilisin Carlsberg found that yields were generally higher in acetonitrile with 10% water compared to 50% aqueous DMF. nih.gov These enzymatic methods provide a green and highly specific route for the synthesis of dipeptides like Val-Phe, which can then be further derivatized if needed.

Proteolytic Enzyme Catalysis in Peptide Bond Formation

The use of proteolytic enzymes, or proteases, for peptide synthesis relies on manipulating reaction equilibria and kinetics to favor synthesis over hydrolysis. researchgate.netnih.gov This can be achieved through several strategies, including the use of organic solvents, biphasic systems, high concentrations of substrates, and the selection of specific protecting groups that lead to the precipitation of the product, thereby shifting the reaction equilibrium towards synthesis. portlandpress.comnih.govlsbu.ac.uk

Enzymatic peptide synthesis can proceed via two primary mechanisms: equilibrium-controlled synthesis and kinetically-controlled synthesis. mdpi.com

Equilibrium-Controlled Synthesis: This approach involves the direct reversal of the hydrolytic reaction. The position of the equilibrium is influenced by factors such as pH, temperature, and solvent composition. The formation of an insoluble product is a key driver for achieving high yields. lsbu.ac.uk

Kinetically-Controlled Synthesis: This is often the preferred method and involves the reaction of an activated carboxyl component (like an ester or amide) with an amino component (the nucleophile). mdpi.com Serine and cysteine proteases, such as chymotrypsin, trypsin, and papain, are particularly suitable for this approach as they form a covalent acyl-enzyme intermediate. researchgate.netmdpi.com This intermediate can then be attacked by the amino group of the second substrate component to form a new peptide bond. mdpi.com The yield depends on the competition between the amino component and water as nucleophiles attacking the acyl-enzyme intermediate. researchgate.net

Several classes of proteases have been successfully employed for peptide bond formation, including serine proteases (chymotrypsin, trypsin, subtilisin), cysteine proteases (papain), acid proteases (pepsin), and metalloproteinases (thermolysin). researchgate.netscispace.com For instance, α-chymotrypsin has been shown to catalyze peptide bond formation efficiently at a neutral pH when high concentrations of the enzyme and starting materials are used. oup.com Similarly, thermolysin, a metalloproteinase, is effective in catalyzing the condensation of N-protected amino acids with amino acid esters or amides. pnas.org The choice of enzyme is critical as it dictates the specificity for the amino acid residues to be joined.

Substrate Specificity in Enzyme-Catalyzed Peptide Synthesis

The success and efficiency of enzyme-catalyzed peptide synthesis are highly dependent on the substrate specificity of the chosen protease. Enzymes exhibit strong preferences for the amino acid residues at both the carboxyl (P1) and amino (P1') positions of the new peptide bond. portlandpress.com

Thermolysin: This enzyme displays a strong preference for large, hydrophobic amino acid residues at the P1' position (the amino component). lsbu.ac.ukpnas.org In the synthesis of Z-X-Phe-OH, where the phenylalanine residue corresponds to the P1' position, thermolysin is a suitable catalyst. The enzyme's secondary specificity also recognizes the N-protecting group (the acyl donor). Studies have shown that the benzyloxycarbonyl (Z) group can mimic the behavior of a hydrophobic P2 residue, making Z-amino acids effective acyl donors. pnas.org The rate of synthesis is influenced by the amino acid in the P1 position (the carboxyl component). For example, in the reaction of various Z-amino acids with L-phenylalanine methyl ester (H-Phe-OMe), the nature of the amino acid linked to the Z-group significantly impacts the reaction rate.

| Carboxyl Component (Z-X-OH) | Relative Rate (%) |

| Z-Phe-OH | 100 |

| Z-Ala-Phe-OH | 85 |

| This compound | 56 |

| Z-Trp-OH | 129 |

| Z-Tyr(Z)-OH | 126 |

| Z-Val-OH | 36 |

Table 1. Relative rates of thermolysin-catalyzed synthesis of Z-X-Phe-Leu-NHPh from various N-benzyloxycarbonyl amino acids (Z-X-OH) and H-Leu-NHPh. The data highlights the enzyme's preference for bulky, hydrophobic residues in the P2 position. pnas.org

Pepsin: In contrast to thermolysin, pepsin shows a preference for more hydrophilic substituents at the P2 position when the reaction is carried out in predominantly organic media. nih.gov This demonstrates how the reaction environment can cause an apparent modification of an enzyme's inherent specificity due to partitioning phenomena of the substrates. nih.gov

| Carboxyl Component (Z-X-Phe-OH) | Enzyme | Product Yield |

| This compound | Pepsin | Data indicates preference for hydrophilic P2 substituents in organic media nih.gov |

| Z-Ala-Phe-OH | Pepsin | - |

| Z-Gly-Phe-OH | Pepsin | - |

Table 2. Specificity of pepsin in the synthesis of Z-X-Phe-Phe-OMe. The enzyme's preference at the P2 position (X) shifts towards hydrophilic residues in organic solvent systems. nih.gov

Subtilisin: Subtilisin has also been utilized for the enzymatic manipulation of peptides related to this compound. For example, it can efficiently hydrolyze the C-terminal tert-butyl ester of Z-Val-Phe-OBut to yield this compound. google.com This enzyme also demonstrates broad substrate specificity, effectively converting various Z-dipeptide esters into their corresponding acids. google.com

| Substrate | Product/Substrate (% area after 2 hrs) | Product |

| Z-Val-Ala-OBut | 100/0 | Z-Val-Ala-OH |

| Z-Val-Leu-OBut | 99.1/0.9 | Z-Val-Leu-OH |

| Z-Val-Phe-OBut | 99.4/0.6 | This compound |

| Z-Ala-Phe-OBut | 94.7/5.3 | Z-Ala-Phe-OH |

Table 3. Conversion of various Z-dipeptide-OBut substrates to their corresponding acids using subtilisin, demonstrating high efficiency for substrates containing valine at the P2 position. google.com

This high degree of specificity allows for the synthesis of well-defined peptide sequences with minimal side reactions and simplifies purification processes, making enzymatic catalysis a powerful tool in peptide chemistry. nih.govscispace.com

Biochemical and Biological Activity Investigations of Z Val Phe Oh

Enzyme Inhibition Studies of Z-Val-Phe-H

The aldehyde derivative, Z-Val-Phe-H, also known as Calpain Inhibitor III or MDL 28170, is a well-documented, potent, and cell-permeable inhibitor of specific proteases.

Calpain Inhibition by Z-Val-Phe-H

Z-Val-Phe-H is a powerful inhibitor of calpain I (μ-calpain) and calpain II (m-calpain), which are calcium-dependent cysteine proteases involved in numerous cellular processes and implicated in various pathological conditions. Its efficacy is highlighted by low nanomolar inhibition constants, demonstrating its high affinity for these enzymes. The potency of this inhibitor makes it a valuable tool for studying the physiological and pathological roles of calpains.

| Enzyme | Inhibition Constant | Reference |

| Calpain I | Ki = 8 nM | canterbury.ac.nz |

| Cathepsin B | Ki = 24 nM | |

| Intact Cells | IC50 = 0.3 µM |

This table presents the inhibitory constants (Ki) of Z-Val-Phe-H against isolated calpain I and cathepsin B enzymes, as well as its half-maximal inhibitory concentration (IC50) in intact cell assays.

Mechanistic Probing of Enzyme Binding and Active Site Specificity

The inhibitory mechanism of Z-Val-Phe-H is characteristic of peptide aldehyde inhibitors targeting cysteine proteases. The key interaction involves the aldehyde functional group, or "warhead," which undergoes a nucleophilic attack by the thiol group of the cysteine residue (Cys) in the enzyme's active site. cambridgemedchemconsulting.com This reaction forms a reversible, covalent hemithioacetal adduct, which effectively blocks the enzyme's catalytic activity. tandfonline.com

The specificity of Z-Val-Phe-H is largely determined by the peptide backbone. The valine and phenylalanine residues fit into the S2 and S1 pockets of the calpain active site, respectively. Calpains are known to prefer hydrophobic amino acids at these positions, which explains the high affinity for the Val-Phe sequence. nih.govigakuken.or.jp While it is a potent calpain inhibitor, it also shows some activity against other cysteine proteases like cathepsin B, though with lower affinity. This indicates a degree of selectivity, which is a crucial factor in the development of therapeutic agents. tandfonline.com The crystal structure of calpain reveals that the active site is gated by mobile loops, and inhibitor binding requires a conformation that allows access to the catalytic triad. igakuken.or.jpembopress.org

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition Contexts

Structure-activity relationship (SAR) studies on peptide-based calpain inhibitors have provided insights into the features required for potent and selective inhibition:

The Aldehyde "Warhead" : The aldehyde group is essential for the inhibitory mechanism, forming a covalent bond with the active site cysteine. Replacing the aldehyde with other electrophilic groups, such as ketones or nitriles, can modulate potency and selectivity. tandfonline.comnih.gov

P1 and P2 Residues : The amino acid residues at the P1 (phenylalanine) and P2 (valine) positions are critical for binding specificity. Studies with various peptide mimetic inhibitors show that potency is highly dependent on the residues occupying these pockets, with a preference for hydrophobic side chains. canterbury.ac.nznih.gov

The N-terminal Protecting Group : The N-terminal benzyloxycarbonyl (Z) group contributes significantly to the binding affinity of the inhibitor. This is likely due to hydrophobic interactions with the enzyme surface outside the immediate active site. uthsc.edu Quantitative Structure-Activity Relationship (QSAR) studies on related inhibitors confirm that increased hydrophobicity (LogP) is correlated with better cell permeability and activity. tandfonline.com

Role as a Precursor in Bioactive Peptide and Peptidomimetic Design

While the aldehyde form is the active inhibitor, the carboxylic acid Z-Val-Phe-OH is a fundamental building block for the synthesis of more complex molecules, including the inhibitor itself and a wide range of peptidomimetics.

Design and Synthesis of Peptidomimetics Containing this compound Fragments

This compound is an ideal starting material or intermediate for creating novel therapeutic agents. Peptidomimetics are designed to retain the biological activity of a peptide while overcoming limitations like poor metabolic stability and low oral bioavailability. diva-portal.org

Synthetic strategies often involve:

Solid-Phase Peptide Synthesis (SPPS) : This is a common technique where a peptide is built sequentially on a solid resin support. Protected dipeptides like this compound can be coupled to other amino acids or fragments to build larger, more complex structures. nih.gov

Solution-Phase Synthesis : For smaller-scale or specific coupling reactions, solution-phase chemistry is employed. This method was used to synthesize various peptide derivatives, including those of iodoquinazolinones and nitroimidazoles, by coupling them with dipeptide methyl esters like Boc-Leu-Phe-OMe. nih.gov

Backbone Modification : To improve stability, the amide bonds of the peptide backbone can be replaced. For example, heterocycles like triazoles, oxazoles, or thiazoles can be incorporated into the peptide backbone. nih.govmdpi.com The synthesis of such molecules can start from dipeptide fragments derived from precursors like this compound.

Biological Evaluation of this compound Derivatives

Once synthesized, derivatives originating from the this compound scaffold undergo extensive biological evaluation to determine their therapeutic potential. This process involves a variety of assays tailored to the intended target.

Anticancer Activity : Novel sulfonamide-based peptidomimetics, designed as calpain inhibitors, have been evaluated for their anti-tumor activity using assays like the SRB colorimetric assay, with some compounds showing GI50 values in the low micromolar range. uthsc.edu

Antiviral and Antimicrobial Activity : Peptidomimetics can be designed to target viral or bacterial enzymes. Benzimidazole derivatives of peptides, including Z-Phe-Val, have been synthesized and tested for various biological activities. tandfonline.com Similarly, conjugates of iodoquinazolinones with peptide derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. nih.gov

Neuroprotective and Anti-aggregating Effects : Derivatives can be designed to target diseases like Alzheimer's. New derivatives of galanthamine (B1674398) containing peptide fragments analogous to Leu-Val-Phe-Phe were synthesized and tested for β-secretase inhibition and anti-platelet aggregation activity, with some showing IC50 values in the nanomolar and low micromolar range, respectively. nih.gov

Assessment of Antipicornaviral Activity

Direct experimental data on the antipicornaviral activity of this compound is not extensively documented in publicly available research. However, the rationale for investigating such a compound stems from established strategies in antiviral drug development that target viral proteases. Picornaviruses, a family of RNA viruses that includes rhinoviruses and enteroviruses, rely on a viral 3C protease (3CP) for the post-translational processing of a large polyprotein, a critical step in the viral replication cycle. uctm.edu Inhibition of this protease effectively halts viral proliferation. uctm.edu

Research has shown that peptidomimetics can be potent inhibitors of 3CP. researchgate.net The minimal substrate composition known to exhibit 3CP inhibitory activity often includes a tripeptide sequence, such as Z-Leu-Phe-Gln-OH. uctm.edu In these inhibitors, the N-terminal protecting group, like the benzyloxycarbonyl (Z) group, and the amino acid sequence are crucial for binding to the protease's active site. uctm.edupnas.org Specifically, the P2 position, occupied by Phenylalanine in the aforementioned inhibitor, fits into a deep hydrophobic pocket in the enzyme. pnas.org

Given that substitutions in the P3 position are tolerated and that various hydrophobic residues can be accommodated, a dipeptide like this compound could be considered a foundational structure for developing 3CP inhibitors. uctm.edu The Z-group and the Phe residue provide key interaction points, while the Val residue would occupy the P3 position. Studies on related compounds have demonstrated that a free C-terminal carboxyl function is often present in active compounds, a feature shared by this compound. researchgate.net Therefore, while specific data for this compound is pending, its structural similarity to known picornavirus 3C protease inhibitor scaffolds makes it a relevant candidate for antipicornaviral screening.

Exploration of Interactions in Other Biological Systems (e.g., Amyloid Aggregation Inhibition Contexts)

The self-assembly of amyloid-β (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. jst.go.jp A key strategy for therapeutic intervention is to inhibit this aggregation process. jst.go.jp Many inhibitors are designed based on the primary structure of Aβ itself, particularly the central hydrophobic core (CHC) corresponding to residues 16-20 (KLVFF). jst.go.jpmdpi.com This sequence is critical for the self-recognition and binding that leads to fibril formation. jst.go.jp

Peptides and peptidomimetics containing sequences derived from this region, such as those incorporating Valine (Val) and Phenylalanine (Phe), have been extensively studied as aggregation inhibitors. mdpi.comnih.gov These fragments are thought to bind to the homologous region in full-length Aβ monomers, thereby interfering with the addition of more monomers to the growing aggregate. jst.go.jp The aromatic side chain of phenylalanine is known to play a significant role in the molecular recognition and self-assembly process through π-π stacking interactions. mdpi.com

The dipeptide Val-Phe represents a core structural motif within the KLVFF recognition sequence. The compound this compound incorporates this key dipeptide. The N-terminal benzyloxycarbonyl (Z) group adds a significant hydrophobic and aromatic character to the molecule, which could further influence its binding affinity to the hydrophobic regions of the Aβ peptide. While direct studies on the inhibitory effects of this compound on amyloid aggregation are not prominent, its composition aligns with the rational design principles for amyloid-beta aggregation inhibitors. jst.go.jpmdpi.com It serves as a model compound to understand the fundamental interactions, driven by its valine and phenylalanine residues, that are crucial for inhibiting the pathological protein assembly. nih.govmdpi.com

Interaction Studies with Model Biological and Chemical Systems

Understanding the fundamental interactions of this compound with other molecules is crucial for predicting its behavior in complex biological environments. Studies using model systems, such as fluorescence quenching and general reactivity profiling, provide insights into its molecular recognition capabilities and chemical stability.

Fluorescence Quenching Analysis with N-Protected Amino Acid Analogs

Fluorescence quenching is a sensitive technique used to study the interactions between fluorescent molecules (fluorophores) and other molecules (quenchers). In a study involving newly synthesized fluorescent pyrylium (B1242799) dyes, researchers investigated the interaction of these dyes with various N-protected amino acids, including Z-Val-OH and Z-Phe-OH, which are the constituent parts of this compound. rsc.org The study aimed to understand the molecular recognition between the dyes and the amino acid derivatives.

The results indicated that the emission of the pyrylium-based fluorescent molecules was not quenched by Z-Val-OH or Z-Phe-OH. rsc.org This lack of interaction suggests that under the experimental conditions, there is no significant ground-state complex formation or collisional quenching between these specific dyes and the N-protected valine or phenylalanine derivatives. rsc.org In contrast, significant quenching was observed with N-protected tryptophan (Z-Trp-OH) and, to a lesser extent, with Z-Tyr-OH and Z-Met-OH, highlighting the specificity of the interaction. rsc.org

Table 1: Fluorescence Quenching of Pyrylium Dyes by N-Protected Amino Acids

| Quencher (N-Protected Amino Acid) | Observed Fluorescence Quenching |

|---|---|

| Z-Ala-OH | None Measured rsc.org |

| Z-Val-OH | None Measured rsc.org |

| Z-Phe-OH | None Measured rsc.org |

| Z-Met-OH | Low rsc.org |

| Z-Tyr-OH | Moderate rsc.org |

| Z-Trp-OH | Strong rsc.org |

These findings are critical for designing fluorescence-based assays, indicating that this compound is unlikely to interfere with these particular pyrylium fluorophores, and underscores the specific nature of molecular interactions driven by amino acid side chains.

Biochemical Reactivity and Interaction Profiling

The biochemical reactivity of this compound is defined by its constituent functional groups: the N-terminal benzyloxycarbonyl (Z) protecting group, the amide (peptide) bond, the hydrophobic side chains of valine and phenylalanine, and the C-terminal carboxylic acid.

N-Terminal Z-Group: The carbobenzyloxy group is a well-established protecting group in peptide synthesis. It is stable under many reaction conditions but can be removed by specific methods like catalytic hydrogenation, allowing for further elongation of the peptide chain from the N-terminus. This controlled reactivity is fundamental to its use in the stepwise synthesis of larger, more complex peptides. chemimpex.com

C-Terminal Carboxylic Acid: The free carboxyl group is a key reaction site. It can be activated using coupling reagents (e.g., DCC with HOBt) to facilitate the formation of a new peptide bond with the amino group of another amino acid or peptide ester. This reactivity is central to its role as a building block in solution-phase or solid-phase peptide synthesis.

Peptide Bond and Side Chains: The central amide bond is relatively stable. The valine and phenylalanine side chains render the molecule significantly hydrophobic. The aromatic ring of phenylalanine can engage in non-covalent π-π stacking interactions, which is a crucial recognition element in protein-protein interactions and the binding of inhibitors to enzyme active sites. mdpi.com

Advanced Research Applications and Future Perspectives of Z Val Phe Oh

Development of Novel Peptide-Based Research Tools and Probes

The utility of Z-Val-Phe-OH in advanced research is rooted in its role as a foundational building block in peptide chemistry. Peptides constructed from this and similar motifs are instrumental in developing sophisticated tools for biological inquiry.

Scientists utilize protected dipeptides like this compound in both solid-phase and solution-phase peptide synthesis to construct larger, more complex peptides. These synthetic peptides can be designed to mimic natural peptide sequences, allowing them to function as probes for studying protein-protein interactions or as substrates for specific enzymes. chemimpex.com For instance, the benzyloxycarbonyl (Z) group not only protects the N-terminus during synthesis but can also enhance the interaction between the synthetic peptide and an enzyme's active site.

Furthermore, the core structure of this compound can be chemically modified to create highly specialized research probes. By incorporating reporter groups such as fluorescent dyes or radioisotopes, researchers can develop imaging agents to visualize biological processes and the localization of specific receptors or enzymes in living systems. nih.govrsc.org The development of such peptide-based imaging agents has gained considerable attention for cancer detection, where probes are designed to bind with high affinity to receptors overexpressed on tumor cells. nih.gov Modifications can also include the introduction of non-canonical amino acids or stable linkers to improve the probe's metabolic stability and pharmacokinetic properties, which is a rapidly growing area of chemical biology. nih.govmdpi.com

Contributions to Understanding Protease Functionality and Specificity

Proteases are enzymes that catalyze the breakdown of proteins and are central to countless physiological processes. tum.de Dysregulated protease activity is implicated in numerous diseases, making them a major target for drug development. researchgate.net Synthetic peptides, including derivatives of the this compound structure, are indispensable tools for elucidating the function and specificity of these enzymes.

The specific sequence of amino acids in a peptide substrate determines which protease will recognize and cleave it. mdpi.com Researchers use libraries of synthetic peptides to map the substrate specificity of different proteases. For example, a protease's preference for certain amino acids at specific positions relative to the cleavage site (the P1, P2, P1', P2' sites, etc.) can be systematically determined. tum.de While HIV protease prefers a bulky hydrophobic residue like Phenylalanine in the P1 position, other proteases have vastly different requirements. nih.gov

By observing the rate at which a protease cleaves a specific substrate like this compound or its derivatives, researchers can quantify the enzyme's activity. This is fundamental to kinetic assays used in drug discovery to screen for protease inhibitors. nih.gov A compound that slows the cleavage of a known substrate is identified as a potential inhibitor. The Z-Val-Phe dipeptide itself has been used in studies to assess racemization during peptide coupling reactions, a critical aspect of synthesizing pure, active peptide therapeutics and probes. mdpi.com

The table below provides examples of how different peptide substrates are used to probe the activity and specificity of various proteases.

| Peptide Substrate/Sequence | Protease Class/Example | Research Application |

| Z-Phe-Arg-AMC | Trypsin-like Serine Proteases | Used to assay proteases that cleave after basic residues like Arginine. mdpi.com |

| Z-Phe-Leu-Glu-pNA | Glutamyl Endopeptidases | A chromogenic substrate used to measure the activity of proteases that cleave after Glutamic acid. |

| Ac-Phe-Val-Thr-Xaa-Anb | Cathepsin G | A library of substrates used to profile the P1 specificity of Cathepsin G. mdpi.com |

| Val-Cit Linker | Lysosomal Cathepsins | Used in antibody-drug conjugates (ADCs); the linker is cleaved by cathepsins inside cancer cells to release a cytotoxic drug. researchgate.net |

| H-Ile-Val-OH | Trypsin | A dipeptide that mimics the activating N-terminus of trypsin and can allosterically regulate its activity. nih.gov |

Future Directions in this compound Related Research and Translational Potential

The foundational role of this compound and related peptides in basic research provides a strong basis for future translational applications, spanning diagnostics, therapeutics, and biomaterials.

Therapeutics and Drug Delivery: A major future direction lies in the development of protease-activated prodrugs (PAPs). researchgate.net In this strategy, a therapeutic agent is rendered inactive by linking it to a peptide sequence. This peptide is designed to be cleaved only by a protease that is overactive at a disease site, such as within a tumor. The Z-Val-Phe motif, containing residues often recognized by proteases, could be incorporated into linkers for targeted drug delivery. researchgate.net Future research will focus on designing highly specific peptide sequences, potentially incorporating unnatural amino acids to improve selectivity and stability, thereby minimizing off-target effects. mdpi.com

Advanced Diagnostics: The development of peptide-based imaging probes is a rapidly advancing field. nih.govrsc.org Future iterations of probes based on scaffolds like this compound will likely incorporate novel radioisotopes for PET imaging or near-infrared fluorophores for optical imaging with greater sensitivity and resolution. These next-generation probes could enable earlier and more accurate disease diagnosis and help monitor therapeutic responses in real-time. nih.gov

Biomaterials and Peptide Nanotechnology: Short, self-assembling peptides are being explored for a wide range of applications, including the formation of hydrogels for cell culture and tissue engineering. acs.org Phenylalanine, in particular, has a strong propensity for self-assembly. acs.org The defined structure of this compound could be exploited in the rational design of new biomaterials. By modifying the peptide sequence, researchers can control the physical and biological properties of these materials, potentially leading to new scaffolds for regenerative medicine or vehicles for drug delivery.

Q & A

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound characterization?

- Methodological Answer : Re-run spectra under standardized conditions (solvent, temperature, concentration). Compare with literature databases (e.g., SDBS, PubChem). If discrepancies persist, validate via 2D NMR (COSY, HSQC) to resolve signal overlap. Report raw data in supplementary materials for peer review .

Q. What guidelines ensure ethical reporting of this compound research involving biological systems?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies: detail animal models, sample sizes, and randomization. For in vitro work, declare cell line authentication and mycoplasma testing. Disclose conflicts of interest and provide open-access data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.